molecular formula C22H19NO3S B281178 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide

Cat. No. B281178
M. Wt: 377.5 g/mol
InChI Key: ULBRLZFDNLZRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide, also known as TDBSF-NS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in medicinal chemistry as antibacterial, antifungal, and antiviral agents.

Mechanism of Action

The mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide is not fully understood, but it is believed to be mediated through the inhibition of viral proteases and the suppression of pro-inflammatory cytokines. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide has been shown to inhibit the activity of HIV-1 protease, which is essential for viral replication. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases.
Biochemical and Physiological Effects:
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of viral proteases, suppress the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of tumor cells. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, which make it a promising candidate for drug development. Another advantage of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide. One direction is to further investigate its antiviral properties and its potential use in treating viral infections. Another direction is to explore its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide and its effects on various biochemical pathways. Finally, efforts should be made to improve the solubility of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide in water, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide involves the reaction of 1-naphthalenesulfonyl chloride with 2-amino-1,4-dihydronaphthalene in the presence of a base. The reaction yields N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide as a white solid with a melting point of 193-195°C. This synthesis method has been optimized to produce high yields of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide with high purity.

Scientific Research Applications

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide has been tested against various viruses, including HIV-1, HCV, and influenza A virus, and has shown promising results in inhibiting viral replication. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C22H19NO3S/c24-27(25,22-11-5-7-15-6-1-2-8-17(15)22)23-16-12-13-21-19(14-16)18-9-3-4-10-20(18)26-21/h1-2,5-8,11-14,23H,3-4,9-10H2

InChI Key

ULBRLZFDNLZRFI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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